molecular formula C22H22N2O5 B11058585 ethyl 5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate

ethyl 5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate

Cat. No.: B11058585
M. Wt: 394.4 g/mol
InChI Key: QDDIULHQNCBIRL-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate is a complex organic compound that features a pyran ring fused with a pyrrole ring, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde, pyrrole, and ethyl acetoacetate.

    Formation of Pyran Ring: The initial step involves the condensation of ethyl acetoacetate with the substituted benzaldehyde under basic conditions to form the pyran ring.

    Introduction of Pyrrole Ring: The pyrrole ring is introduced via a cyclization reaction involving the intermediate formed in the previous step.

    Addition of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-dione derivatives.

    Reduction: Reduction of the cyano group yields the corresponding amine.

    Substitution: Substitution on the aromatic ring can yield various halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used in the development of probes for biological imaging and diagnostics.

Medicine

    Drug Development: Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Material Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The cyano group and ester functional group play crucial roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate: Lacks the pyrrole ring, making it less versatile in reactions.

    Ethyl 5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-6-(1H-indol-1-yl)-4H-pyran-3-carboxylate: Contains an indole ring instead of a pyrrole ring, which can lead to different biological activities.

Uniqueness

The presence of both the pyrrole and pyran rings, along with the cyano and ester functional groups, makes ethyl 5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate unique

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-6-pyrrol-1-yl-4H-pyran-3-carboxylate

InChI

InChI=1S/C22H22N2O5/c1-5-28-22(25)19-14(2)29-21(24-10-6-7-11-24)17(13-23)20(19)16-9-8-15(26-3)12-18(16)27-4/h6-12,20H,5H2,1-4H3

InChI Key

QDDIULHQNCBIRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=C(C=C(C=C2)OC)OC)C#N)N3C=CC=C3)C

Origin of Product

United States

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